SZL P1-41
Overview
Description
SZL P1-41 is a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). It binds to the F-box domain of Skp2 to prevent its association with Skp1 and the formation of the Skp2 SCF complex. This compound has shown significant anti-tumor activities by augmenting p27-mediated apoptosis and senescence while impairing Akt-driven glycolysis .
Mechanism of Action
Target of Action
SZL P1-41, also known as “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one”, is a specific inhibitor of the S-phase kinase-associated protein 2 (Skp2) . Skp2 is a substrate-specific adaptor in Skp1-CUL1-ROC1-F-box E3 ubiquitin ligases and is widely regarded as an oncogene .
Mode of Action
This compound binds to the F-box domain of Skp2, preventing the assembly of Skp2-Skp1 complexes . This selective suppression of Skp2 SCF E3 ligase activity inhibits Skp2-mediated ubiquitination of p27 and Akt, both in vivo and in vitro .
Biochemical Pathways
The inhibition of Skp2 by this compound affects several biochemical pathways. It augments p27-mediated apoptosis/senescence, while impairing Akt-driven glycolysis . This dual action leads to the suppression of survival of cancer cells and cancer stem cells .
Pharmacokinetics
It’s known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of endogenous p27 protein expression and the expression of p21, another Skp2 substrate . In vivo, this compound displays a potent effect on inhibiting prostate and lung tumor growth .
Biochemical Analysis
Biochemical Properties
SZL P1-41 selectively suppresses Skp2 SCF E3 ligase activity but exhibits no effect on the activity of other SCF complexes . It also inhibits Skp2-mediated p27 and Akt ubiquitination in vivo and in vitro .
Cellular Effects
This compound has been found to suppress the survival of cancer cells and cancer stem cells by triggering cell senescence and inhibiting glycolysis . It exhibits antitumor effects in multiple animal models and cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Skp2, a component of the SCF (Skp, Cullin, F-box containing) complex, which is a type of E3 ubiquitin ligase . By inhibiting Skp2, this compound prevents the ubiquitination and subsequent degradation of target proteins, including p27 and Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SZL P1-41 involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperidinylmethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
SZL P1-41 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups to the compound, potentially enhancing its binding affinity to targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can potentially enhance its biological activity or stability .
Scientific Research Applications
SZL P1-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Skp2 in various biochemical pathways.
Biology: Employed in cell biology studies to investigate the effects of Skp2 inhibition on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Skp2 inhibitor C1 (SKPin C1)
- PRT4165
- Avadomide (CC-122)
- Apcin
- Mezigdomide (CC-92480)
Uniqueness of SZL P1-41
This compound is unique in its high specificity for Skp2, effectively preventing the formation of the Skp2 SCF complex without affecting other SCF complexes. This selective inhibition makes it a valuable tool for studying the specific role of Skp2 in cancer biology and for developing targeted cancer therapies .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXLEKBXHMXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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